3-Chloropyrrolo[1,2-c]pyrimidine
Description
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-chloropyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5ClN2/c8-7-4-6-2-1-3-10(6)5-9-7/h1-5H |
InChI Key |
FIGMJQXWWBGYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrrolo[1,2-c]pyrimidine Precursors
A common approach to obtain 3-chloropyrrolo[1,2-c]pyrimidine involves selective chlorination of the pyrrolo[1,2-c]pyrimidine ring at the 3-position. This can be achieved by:
- Electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
- Halogenation of pyrrolo[1,2-c]pyrimidine-3-carboxylate esters followed by decarboxylation or further functional group manipulation.
Synthesis via Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate Intermediates
A detailed synthetic route reported involves the preparation of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, which can be subsequently converted to the 3-chloro derivative:
Step 1: Formation of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
This is achieved by a multi-component reaction involving N-formyl glycine ethyl ester, 2-pyrrolecarbaldehyde, and triphosgene under flow synthesis conditions. The reaction proceeds via in situ generation of ethyl isocyanoacetate, followed by cyclization to the pyrrolo[1,2-c]pyrimidine core with an ester group at position 3.Step 2: Chlorination at the 3-position
The ester can be converted to the 3-chloro derivative by treatment with chlorinating agents such as phosphorus oxychloride (POCl3) or via electrophilic chlorination methods.Step 3: Purification and characterization
The products are purified by column chromatography and characterized by NMR, mass spectrometry, and X-ray crystallography to confirm the substitution pattern.
This method benefits from the use of flow chemistry for efficient and scalable synthesis, as well as precise control over reaction conditions to achieve high purity and yield.
Alternative Synthetic Routes and Related Compounds
While direct preparation of 3-chloropyrrolo[1,2-c]pyrimidine is less documented, related compounds such as 4-chloropyrrolo[2,3-d]pyrimidine have well-established synthetic routes that can be adapted or provide insight:
Synthesis from 2-sulfhydryl-4-amino-6-hydroxy pyrimidine intermediates
This involves multi-step reactions starting from ethyl cyanoacetate and thiourea, followed by cyclization, reduction, and chlorination with POCl3 to yield chlorinated pyrrolopyrimidines.Use of POCl3 for chlorination
Chlorination of hydroxyl-substituted pyrrolopyrimidines with phosphorus oxychloride at elevated temperatures (80–100 °C) for 2–4 hours is a common step to introduce chlorine atoms at specific positions on the ring.
Summary Table of Preparation Methods
Research Findings and Analytical Data
NMR and Mass Spectrometry
Proton NMR spectra confirm the substitution pattern on the pyrrole and pyrimidine rings, with characteristic chemical shifts for hydrogens adjacent to chlorine substituents. Mass spectrometry (ESI-MS) confirms molecular weights consistent with chlorinated pyrrolopyrimidines.Purity and Yield
Reported yields for chlorination steps range from 50% to 88%, with purity exceeding 98% after recrystallization or chromatographic purification.Structural Confirmation Single crystal X-ray diffraction has been used to unambiguously confirm the structure of chlorinated pyrrolo[1,2-c]pyrimidine derivatives, ensuring the correct regioselectivity of chlorination.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles attack the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like sodium carbonate.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[1,2-c]pyrimidines with various functional groups.
Electrophilic Substitution: Halogenated or nitro-substituted derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-Chloropyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: The compound is used as a building block for synthesizing complex organic molecules, including natural product analogs and pharmaceuticals.
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloropyrrolo[1,2-c]pyrimidine in medicinal applications often involves inhibition of specific enzymes or receptors. For example, it can act as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is crucial for cell division and immune response . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- The pyrrolo[1,2-c]pyrimidine core is less aromatic than imidazo analogues, leading to higher reactivity in SEAr reactions .
- Chlorine substituents at different positions (C-3 vs. C-5 or C-8) alter electronic properties and regioselectivity in derivatization .
- Sulfur-containing analogues (e.g., thieno derivatives) exhibit improved π-stacking and antimicrobial efficacy .
Key Observations :
Key Observations :
- Chlorine at C-3 in pyrrolo[1,2-c]pyrimidine enhances antiviral potency compared to non-halogenated analogues .
- Imidazo derivatives with trifluoromethyl groups show improved pharmacokinetic profiles .
- Thieno analogues exhibit broader antimicrobial spectra than oxygen-containing furo derivatives .
Reactivity and Derivatization
- 3-Chloropyrrolo[1,2-c]pyrimidine : Chlorine participates in "halogen dance" rearrangements, enabling regioselective functionalization at C-5 or C-7 .
- Imidazo Analogues : Chlorine at C-5 or C-8 directs nucleophilic substitution (e.g., Suzuki couplings) for drug candidate diversification .
- Tetrahydropyrrolo Derivatives : Saturation of the pyrrole ring improves solubility but reduces aromatic interactions critical for HBV inhibition .
Q & A
(Basic) What are the optimal continuous flow conditions for synthesizing pyrrolo[1,2-c]pyrimidine derivatives?
Methodological Answer:
The telescoped continuous flow synthesis involves reacting N-formylglycine with triphosgene to generate ethyl isocyanoacetate in situ, followed by cyclization with amines. Key parameters include:
- Residence time : 26 minutes at 85°C in a flow coil.
- Concentration : 0.25 M in DCM to avoid precipitate formation (e.g., piperidine-HCl salts).
- Throughput : Theoretical yield of 5.71 g/h.
- Work-up : Extraction and evaporation yield 85% purity (>95% by ¹H-NMR).
This method ensures high reproducibility and scalability for downstream functionalization .
(Basic) How can regioselectivity be achieved in electrophilic substitution reactions of pyrrolo[1,2-c]pyrimidine?
Methodological Answer:
Regioselectivity is governed by electronic delocalization and steric effects:
- C7 Position : Kinetic preference due to enhanced resonance stabilization with the adjacent pyrrole ring (supported by DFT studies).
- C5 Position : Thermodynamically favored due to greater stability of substitution products.
Experimental optimization involves adjusting reaction time and temperature to target either kinetic (short time, lower temp) or thermodynamic (prolonged heating) products. Single-crystal X-ray diffraction is critical for unambiguous regiochemical confirmation .
(Advanced) How can contradictions between kinetic and thermodynamic control in substitution reactions be resolved?
Methodological Answer:
Contradictions arise from competing reaction pathways:
- Kinetic Control : Short reaction times and lower temperatures favor C7 substitution (e.g., chlorination at 40°C for 1 hour).
- Thermodynamic Control : Prolonged heating (e.g., 12 hours at 100°C) shifts equilibrium toward C5-substituted products.
Validation : - DFT Calculations : Compare activation barriers and relative stabilities of intermediates.
- Time-Temperature Studies : Monitor product ratios via HPLC or ¹H-NMR.
Data from Table 1 in demonstrates a 3:1 kinetic preference for C7, while equilibration yields >90% C5 products .
(Advanced) What methodologies confirm regiochemistry when NMR is inconclusive?
Methodological Answer:
When ¹H/¹³C-NMR cannot resolve regiochemistry (e.g., overlapping signals or symmetry):
- Single-Crystal X-ray Diffraction : Provides unambiguous structural confirmation (used in for derivatives 12a–i).
- NOESY/ROESY NMR : Detects spatial proximity of substituents.
- Computational Modeling : Overlay experimental NMR shifts with DFT-predicted chemical shifts .
(Basic) What is the role of ethyl isocyanoacetate in synthesizing pyrrolo[1,2-c]pyrimidine cores?
Methodological Answer:
Ethyl isocyanoacetate acts as a key building block for cyclization:
- In Situ Generation : Reacting N-formylglycine with triphosgene produces ethyl isocyanoacetate, which undergoes [3+2] cycloaddition with amines.
- Advantages : Avoids isolation of unstable intermediates, enabling telescoped synthesis of heterocycles like 1,2,4-triazoles and pyrrolo[1,2-c]pyrimidines .
(Advanced) How does the 'halogen dance' phenomenon affect functionalization of pyrrolo[1,2-c]pyrimidine?
Methodological Answer:
The halogen dance involves dynamic migration of halogens during electrophilic substitution, driven by:
- Rearomatization : Halogens shift to stabilize intermediates via resonance.
- Catalytic Influence : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) promote migration.
Mitigation : - Use directing groups (e.g., -OMe) to lock substitution sites.
- Low-temperature quenching to trap intermediates.
highlights this phenomenon in SEAr reactions, complicating regiochemical outcomes .
(Advanced) What methods enable enantioselective synthesis of tetrahydropyrrolo[1,2-c]pyrimidine derivatives?
Methodological Answer:
Asymmetric catalysis is key:
- Iridium-Catalyzed Dearomatization : Enantioselective allylic dearomatization/ring-expansive migration yields tetrahydropyrrolo[1,2-c]pyrimidines with >90% ee.
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce stereocontrol during cyclization.
reports 85% yield and 94% ee using Ir catalysts .
(Advanced) How are pyrrolo[1,2-c]pyrimidine derivatives designed for biological targets like HBV or 5-HT1A receptors?
Methodological Answer:
HBV Capsid Inhibitors :
- Scaffold Modification : Introduce 3-(piperidin-3-yl)-1H-indole residues to enhance binding to capsid proteins.
- SAR Studies : Vary substituents at C3/C5 to optimize potency (IC₅₀ < 100 nM).
5-HT1A Agonists : - Tetrahydropyrido Fusion : Saturate the pyrido ring to improve blood-brain barrier penetration.
- In Vivo Testing : Assess SERT inhibition and receptor binding affinity (Ki < 10 nM).
and detail these strategies .
(Basic) What analytical techniques are critical beyond NMR for characterizing these derivatives?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., ESI-HRMS in ).
- X-ray Crystallography : Resolves ambiguous regiochemistry ( ).
- HPLC-PDA/MS : Monitors reaction progress and purity (>95% by area normalization) .
(Advanced) How are imidazo[1,2-c]pyrimidine-based fluorophores synthesized and optimized?
Methodological Answer:
- Core Synthesis : Cyclize 2-thioxocytosine with chloroacetyl chloride to form the imidazopyrimidine core.
- Azo-Dye Functionalization : Introduce electron-withdrawing (-NO₂) or donating (-OMe) groups at the α-CH site to tune fluorescence.
- Photophysical Optimization : Adjust λₑₓ/λₑₘ via DFT-predicted HOMO-LUMO gaps. reports quantum yields up to Φ = 0.45 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
